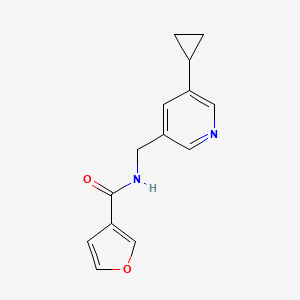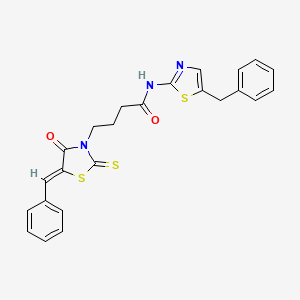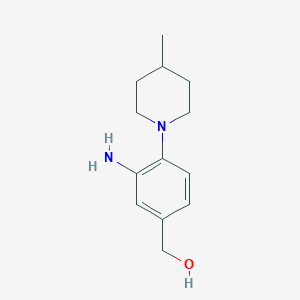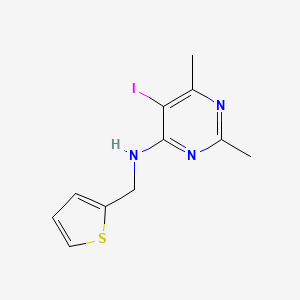
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, also known as ITMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ITMP belongs to the class of pyrimidine derivatives and has a molecular weight of 384.3 g/mol.
Mécanisme D'action
The exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is not fully understood. However, it has been proposed that 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine for lab experiments is its potential therapeutic applications. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. One potential direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine could lead to the development of more effective drugs. Another potential direction is to study the pharmacokinetics of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. Understanding how 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is metabolized and eliminated from the body could help to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential therapeutic applications of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, including its use in the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine involves the reaction of 5-iodo-2,6-dimethylpyrimidin-4-amine with 2-thienylmethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine.
Applications De Recherche Scientifique
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
5-iodo-2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3S/c1-7-10(12)11(15-8(2)14-7)13-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXJQAVUUFFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)
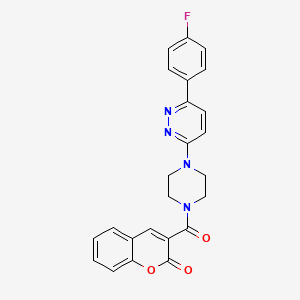
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
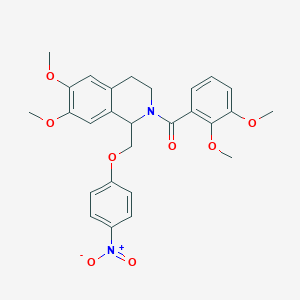
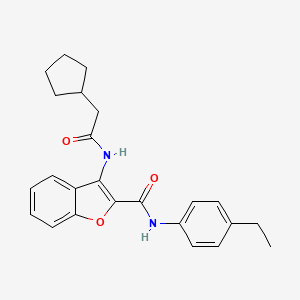
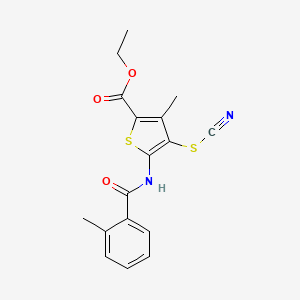
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)
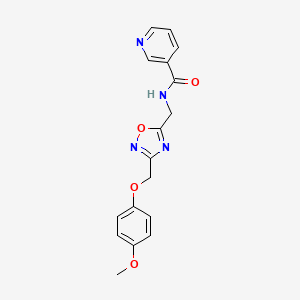
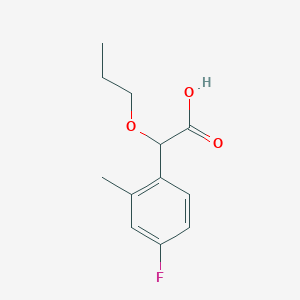
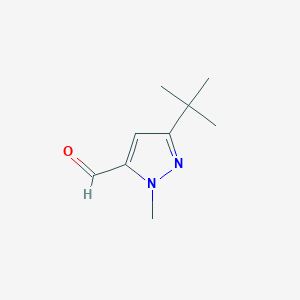
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
